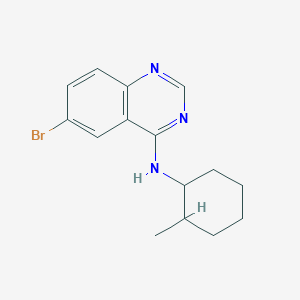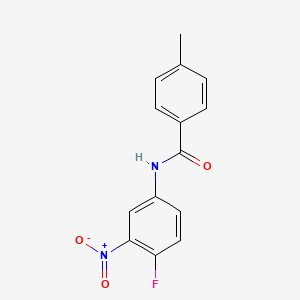
6-bromo-N-(2-methylcyclohexyl)-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-N-(2-methylcyclohexyl)-4-quinazolinamine is a synthetic compound that has gained significant attention in scientific research for its potential applications in various fields.
科学的研究の応用
6-bromo-N-(2-methylcyclohexyl)-4-quinazolinamine has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, with results showing a significant reduction in inflammation markers.
作用機序
The mechanism of action of 6-bromo-N-(2-methylcyclohexyl)-4-quinazolinamine is not fully understood. However, studies have shown that it inhibits the activity of specific enzymes and signaling pathways involved in cancer cell growth and inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of certain genes involved in cancer cell growth and inflammation. It has also been found to inhibit the activity of specific enzymes involved in these processes. In addition, it has been found to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
One of the main advantages of using 6-bromo-N-(2-methylcyclohexyl)-4-quinazolinamine in lab experiments is its potential as a therapeutic agent for cancer and inflammation. Its synthetic nature also allows for easy modification and optimization of its properties. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on 6-bromo-N-(2-methylcyclohexyl)-4-quinazolinamine. One direction is to further elucidate its mechanism of action and identify the specific enzymes and signaling pathways it targets. Another direction is to optimize its synthesis method to improve yield and purity. Additionally, research can be conducted to explore its potential use in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research for its potential applications in various fields. Its synthesis method has been optimized, and it has been found to inhibit cancer cell growth and reduce inflammation markers. Future research can further elucidate its mechanism of action and explore its potential use in other fields.
合成法
The synthesis of 6-bromo-N-(2-methylcyclohexyl)-4-quinazolinamine involves the reaction of 6-bromo-4-chloroquinazoline with 2-methylcyclohexylamine. The reaction is carried out in the presence of a catalyst and a solvent under specific conditions to yield the desired product. The synthesis method has been optimized to improve the yield and purity of the compound.
特性
IUPAC Name |
6-bromo-N-(2-methylcyclohexyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3/c1-10-4-2-3-5-13(10)19-15-12-8-11(16)6-7-14(12)17-9-18-15/h6-10,13H,2-5H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIWOVALGLWODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]alanine](/img/structure/B5026276.png)
![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5026288.png)
![3-(allylthio)-6-(1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5026292.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B5026296.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-(2-oxo-1-pyrrolidinyl)butanamide](/img/structure/B5026310.png)
![11-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5026315.png)
![isopropyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B5026325.png)
![N-[3-(4-morpholinyl)propyl]benzamide oxalate](/img/structure/B5026331.png)

![1-(4-butoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5026350.png)
![3-[({2-[(4-fluorobenzoyl)oxy]ethyl}amino)carbonyl]-1-methylpyridinium iodide](/img/structure/B5026360.png)
![3-(3,4-dimethoxyphenyl)-11-(2-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5026367.png)